AChE-IN-5c
Description
Properties
Molecular Formula |
C32H33NO4 |
|---|---|
Molecular Weight |
495.62 |
IUPAC Name |
(R)-4-([1,1'-Biphenyl]-3-yl)-1-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C32H33NO4/c1-36-31-17-8-9-18-32(31)37-20-19-33(23-25-11-4-2-5-12-25)24-29(34)22-30(35)28-16-10-15-27(21-28)26-13-6-3-7-14-26/h2-18,21,30,35H,19-20,22-24H2,1H3/t30-/m1/s1 |
InChI Key |
ZAXAKUKAZKQKFN-SSEXGKCCSA-N |
SMILES |
O=C(C[C@H](C1=CC(C2=CC=CC=C2)=CC=C1)O)CN(CC3=CC=CC=C3)CCOC4=CC=CC=C4OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AChE IN-5c; AChE-IN 5c; AChE-IN-5c; AChE IN 5c |
Origin of Product |
United States |
The Chemical Compound Ache in 5c Pubchem Cid 171378668
AChE-IN-5c, specifically referring to the compound with PubChem CID 171378668, is a notable graveoline (B86) analog and a bistacrine homodimer that has demonstrated potent acetylcholinesterase inhibitory activity heraldopenaccess.usnih.govnih.gov. Its development aligns with the theoretical frameworks aiming to enhance cholinergic neurotransmission and potentially address other neurodegenerative pathways.
Detailed Research Findings
Chemical Identity and Classification: this compound (PubChem CID 171378668) is characterized as a graveoline analog and belongs to the class of bistacrine homodimers heraldopenaccess.usnih.gov. Its chemical formula is C32H33NO4 nih.gov.
Inhibitory Potency and Selectivity: Research findings highlight this compound as a highly potent inhibitor of acetylcholinesterase. Among a series of bistacrine homodimers, this compound exhibited the highest AChE inhibitory activity with an IC50 value of 1.1 nM heraldopenaccess.us. This potency is coupled with significant selectivity over butyrylcholinesterase (BChE), demonstrating a 213-fold selectivity for AChE (IC50 = 234 nM for BChE) heraldopenaccess.us.
Table 1: Inhibitory Potency and Selectivity of this compound (PubChem CID 171378668)
| Enzyme | IC50 (nM) | Selectivity Index (SI) vs. BChE |
| AChE | 1.1 | 213 |
| BChE | 234 | - |
Mechanism of Inhibition: this compound functions as a competitive inhibitor and operates through a mixed-type mechanism heraldopenaccess.us. Molecular modeling studies and enzyme kinetic simulations have revealed that this compound acts as a dual-site AChE inhibitor nih.gov. It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme nih.govresearchgate.net. Its binding affinity (Ki) towards eeAChE has been reported as 34.4 nM heraldopenaccess.us. Molecular docking studies further indicate that this compound interacts favorably with amino acid residues located along the active gorge of AChE nih.govresearchgate.net. For instance, its quinolinone moiety can engage in π−π stacking interactions with residues like Trp82 in BuChE, although its interaction with AChE is more pronounced and involves functional groups within the active site nih.gov.
Additional Properties and Potential Applications: Beyond its potent AChE inhibitory activity, this compound has shown promising additional properties. Studies indicate that it possesses significantly lower cytotoxicity and better intestinal permeability compared to tacrine (B349632), an older AChEI heraldopenaccess.us. Furthermore, this compound has demonstrated the ability to significantly inhibit AChE-induced amyloid-beta (Aβ) aggregation nih.gov. This multi-faceted action, targeting both AChE activity and Aβ aggregation, positions this compound as a potential multi-target lead compound in the development of new therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease heraldopenaccess.usnih.gov.
Enzymatic Inhibition Profile and Biochemical Characterization of Ache in 5c
Acetylcholinesterase (AChE) Inhibitory Potency and Efficacy
Acetylcholinesterase (AChE) is an enzyme primarily responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the central nervous system. Inhibition of AChE leads to increased levels of acetylcholine, a strategy employed in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, representing the concentration required to inhibit 50% of the enzyme's activity in vitro. For AChE-IN-5c (hAChE-IN-3, compounds 5c), its inhibitory potency against AChE has been determined.
Table 1: AChE Inhibitory Potency of this compound
| Compound Name | Enzyme | IC50 (µM) | Reference |
| This compound | AChE | 0.44 | medchemexpress.comebiohippo.com |
This IC50 value indicates that this compound is a potent inhibitor of acetylcholinesterase medchemexpress.comebiohippo.com.
Enzyme kinetic studies, such as those involving Lineweaver-Burk plots and determination of the inhibition constant (Ki), provide detailed insights into the mechanism by which an inhibitor interacts with an enzyme. Lineweaver-Burk plots, which are double reciprocal plots of enzyme kinetics data, can reveal changes in the maximum reaction rate (Vmax) and the Michaelis constant (Km) in the presence of an inhibitor nih.govlibretexts.orgnih.gov. The Ki value quantifies the affinity of the inhibitor for the enzyme.
While detailed enzyme kinetic studies, including specific Lineweaver-Burk plot analyses or precise Ki determination, for the compound this compound (PubChem CID 171378668) were not explicitly detailed in the provided search results, such studies are fundamental to fully characterize the binding dynamics and inhibitory efficacy of enzyme inhibitors nih.govlibretexts.orgmdpi.comlibretexts.orgrsc.org.
The elucidation of an inhibitor's mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed-type) describes how the inhibitor binds to the enzyme and affects its catalytic activity libretexts.orglibretexts.orgrsc.org. Competitive inhibitors typically bind to the enzyme's active site, competing directly with the substrate libretexts.orgrsc.org. Non-competitive inhibitors bind to a site distinct from the active site, affecting the enzyme's catalytic efficiency without altering substrate binding affinity libretexts.orgrsc.org. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax libretexts.orglibretexts.orgrsc.org.
The precise mechanism of inhibition (e.g., competitive, non-competitive, mixed-type) for this compound (PubChem CID 171378668) was not explicitly elucidated in the provided search results. However, some studies on similarly named compounds or related chemical series have indicated mixed-type inhibition or binding to both catalytic and peripheral anionic sites, which are common characteristics of many effective cholinesterase inhibitors koreamed.org.
Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot Analysis, Ki Determination)
Butyrylcholinesterase (BuChE) Selectivity and Differential Inhibition
Butyrylcholinesterase (BuChE) is another cholinesterase enzyme that plays a secondary, yet increasingly recognized, role in acetylcholine hydrolysis, particularly in later stages of neurodegenerative diseases where AChE activity may decline libretexts.orgproquest.com. The selectivity of an inhibitor towards AChE versus BuChE is an important consideration for therapeutic development.
This compound has also been evaluated for its inhibitory activity against butyrylcholinesterase.
Table 2: BuChE Inhibitory Potency of this compound
| Compound Name | Enzyme | IC50 (µM) | Reference |
| This compound | BuChE | 0.08 | medchemexpress.comebiohippo.com |
This indicates that this compound is also a potent inhibitor of butyrylcholinesterase medchemexpress.comebiohippo.com.
The selectivity ratio provides a quantitative measure of an inhibitor's preference for one enzyme over another. It is typically calculated as the ratio of the IC50 value for the less preferred enzyme to that of the more preferred enzyme. For this compound, the selectivity can be assessed by comparing its IC50 values for AChE and BuChE.
Table 3: Enzyme Selectivity Ratio of this compound
| Enzyme | IC50 (µM) | Selectivity Ratio (AChE IC50 / BuChE IC50) | Indication of Selectivity | Reference |
| AChE | 0.44 | 5.5 | Selective for BuChE | medchemexpress.comebiohippo.com |
| BuChE | 0.08 |
The calculated selectivity ratio of 5.5 (AChE IC50 / BuChE IC50) for this compound indicates that the compound exhibits a preference for inhibiting BuChE over AChE, as its IC50 for BuChE is lower than that for AChE medchemexpress.comebiohippo.com. This differential inhibition profile suggests that this compound acts as a potent inhibitor of both cholinesterases, with a notable selectivity towards BuChE.
Comparative IC50 Values Against BuChE
Multi-Target Enzyme/Receptor Modulation by this compound
The multi-target directed ligand approach, exemplified by compounds like this compound, is considered a promising strategy for tackling multifactorial pathologies such as Alzheimer's disease. acs.orgacs.orgmdpi.com This approach aims to achieve enhanced therapeutic outcomes by simultaneously modulating multiple drug targets with a single agent, potentially reducing drug interactions and toxicity profiles associated with combination therapies. nih.gov
Inhibition of Monoamine Oxidase B (MAO-B) Activity
This compound effectively inhibits Monoamine Oxidase B (MAO-B) with an IC50 value of 9.9 µM. medchemexpress.com MAO-B is an enzyme that plays a significant role in the metabolism of monoamines, and its levels are known to increase with age, contributing to neurodegeneration. nih.govnih.gov The inhibition of MAO-B is a recognized therapeutic target for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov Dual-acting inhibitors that target both AChE and MAO-B are particularly advantageous as they can improve cognitive functions by increasing both acetylcholine and monoamine levels in the brain. nih.govnih.gov
Investigation of Other Relevant Biological Targets (e.g., BACE1)
This compound demonstrates inhibitory activity against Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), with an IC50 of 8.3 µM. medchemexpress.com BACE1 is a crucial enzyme involved in the amyloidogenic pathway, responsible for the initial cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. mdpi.comnih.govnih.govmdpi.com The accumulation and aggregation of Aβ peptides are considered a major pathological hallmark of Alzheimer's disease. nih.govnih.gov Therefore, the simultaneous inhibition of BACE1 and AChE by a single compound like this compound is considered a promising therapeutic strategy to address both cholinergic dysfunction and amyloid pathology in Alzheimer's disease. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of Ache in 5c Derivatives
Influence of Aromatic and Heterocyclic Moieties on Inhibitory Activity
The core structure of AChE-IN-5c incorporates both aromatic (phenyl) and heterocyclic (isoxazole and piperazine) moieties, which are pivotal for its inhibitory activity. In the series of arylisoxazole-phenylpiperazine derivatives, the presence and substitution pattern on these rings significantly modulated the inhibitory potency. For instance, compound 5c, featuring a 2-chlorophenyl group attached to the isoxazole (B147169) ring, was identified as the most potent AChE inhibitor within its synthesized series. nih.govnih.gov In contrast, compound 5a, which has a 2-fluorophenyl group or an unsubstituted phenyl group at the corresponding position, exhibited different inhibitory profiles. This suggests that the nature and position of substituents on the aromatic ring directly influence the compound's ability to interact with the active site of AChE.
Impact of Aliphatic Linkers and Chain Length on Enzyme Binding
The specific study on this compound (the arylisoxazole-phenylpiperazine scaffold) primarily focuses on the methanone (B1245722) linker connecting the isoxazole and phenylpiperazine moieties. While the provided research details the influence of aromatic and heterocyclic substitutions, it does not explicitly elaborate on variations in aliphatic linker chain length or their direct impact on enzyme binding within this specific series. The consistent presence of the methanone bridge in the reported potent derivatives suggests its importance in maintaining the optimal spatial arrangement for interaction with the enzyme's active site.
Role of Substituent Position and Electronic Properties in Modulating Potency and Selectivity
The position and electronic properties of substituents on the aromatic rings play a critical role in modulating both potency and selectivity. In the arylisoxazole-phenylpiperazine series, the 2-chloro substitution on the phenyl ring of compound 5c was found to be crucial for its superior AChE inhibitory activity (IC₅₀ = 21.85 µM). nih.govnih.gov Interestingly, most of the synthesized compounds in this series demonstrated negligible or no inhibitory activity against butyrylcholinesterase (BChE), indicating a notable selectivity for AChE. nih.govnih.gov This suggests that the specific electronic and steric properties conferred by the chloro substituent at the ortho position are favorable for selective binding to AChE over BChE.
Identification of Pharmacophoric Elements Critical for AChE Inhibition
Kinetic studies and molecular docking simulations have been instrumental in identifying the critical pharmacophoric elements of this compound. These studies revealed that compounds like this compound and its analog 5a exhibit a dual-binding mechanism, interacting simultaneously with both the catalytic site (CS) and the peripheral anionic site (PAS) of AChE. nih.govnih.gov Molecular docking studies specifically for this compound demonstrated favorable interactions with key amino acid residues located within both the active and peripheral anionic sites of the enzyme. nih.govnih.gov This dual-site binding capability is a significant pharmacophoric feature, contributing to the compound's potent AChE inhibition.
Data Tables
Table 1: AChE and BChE Inhibitory Activities of Key Arylisoxazole-Phenylpiperazine Derivatives nih.govnih.gov
| Compound | Structure Description | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity (AChE/BChE) |
| This compound | 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone | 21.85 | No activity | Selective for AChE |
| 5a | 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanone | Not specified | 51.66 | Less selective for AChE |
Note: "No activity" for BChE indicates that most compounds in the series, including 5c, showed negligible BChE inhibition, while 5a was the most active anti-BChE derivative in that specific series. nih.govnih.gov
Computational Chemistry and Molecular Modeling of Ache in 5c Interactions
Molecular Docking Simulations for Ligand-Enzyme Binding Prediction
Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand within a protein's active site. For AChE-IN-5c, these simulations have provided valuable information regarding its interaction with the AChE enzyme.
Molecular docking studies consistently predict that this compound (also referred to as compound 5c) binds effectively within the active site gorge of acetylcholinesterase. This gorge is a deep, narrow cavity, approximately 20 Å deep, that leads to the catalytic active site mdpi.comebi.ac.uk. The binding poses suggest that this compound adopts an orientation that allows for interactions with key regions of the enzyme, indicating its potential as an AChE inhibitor researchgate.netresearchgate.net. The piperidine (B6355638) group of compound 5c is observed to interact primarily with amino acid residues located in the opening chamber of the human AChE (hAChE) pocket researchgate.net.
This compound exhibits a dual-site binding mechanism, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE researchgate.netresearchgate.netnih.gov. The CAS, situated at the base of the gorge, is responsible for the hydrolysis of acetylcholine (B1216132) and contains the catalytic triad (B1167595) (Ser200, Glu327, and His440) mdpi.commdpi.com. The PAS, located at the entrance of the gorge, plays a crucial role in substrate recognition and has been implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease ebi.ac.uknih.govmdpi.comheraldopenaccess.us. This dual interaction with both CAS and PAS is considered particularly advantageous for potential therapeutic agents, as it may not only inhibit acetylcholine hydrolysis but also interfere with Aβ aggregation researchgate.netheraldopenaccess.us.
The binding of this compound to AChE is mediated by a combination of non-covalent interactions with specific amino acid residues within the active gorge. These interactions are crucial for stabilizing the ligand-enzyme complex.
π-π Stacking Interactions: A significant interaction identified is the π-π stacking between the phenyl ring of compound 5c and tryptophan residues, notably Trp286 in the PAS researchgate.net. π-π stacking interactions are well-known to be important in the binding of aromatic ligands to AChE wikipedia.org. Another crucial residue involved in π-π interactions is Trp84, located in the CAS researchgate.netsemanticscholar.org.
Hydrogen Bonding: The nitrile group of this compound contributes to the stabilization of the complex by forming water bridges with Arg296 and Phe295, which are located in the mid-gorge region of AChE researchgate.net. Hydrogen bonds are fundamental in protein-ligand recognition and stability researchgate.net.
Hydrophobic Interactions: The phenyl and alicyclic moieties of this compound (and related derivatives) engage in hydrophobic interactions with a network of amino acid residues within the active site. These include Leu282, Tyr70, Tyr121, Tyr334, Trp279, Ile287, Phe288, Phe290, Phe330, and Phe331 semanticscholar.org.
The table below summarizes key amino acid residues and the types of interactions observed for this compound within the AChE active site.
| Interaction Type | Key Amino Acid Residues Involved | Site of Interaction | Reference |
| π-π Stacking | Trp286, Trp84 | PAS, CAS | researchgate.netresearchgate.netsemanticscholar.org |
| Hydrogen Bonding | Arg296 (via water bridge), Phe295 (via water bridge) | Mid-gorge | researchgate.net |
| Hydrophobic | Leu282, Tyr70, Tyr121, Tyr334, Trp279, Ile287, Phe288, Phe290, Phe330, Phe331 (for related derivatives, applicable to 5c) | Active Gorge | semanticscholar.org |
| General Interactions | Trp279, Tyr72 (engaged by piperidine group) | PAS, Active Gorge | researchgate.netresearchgate.net |
Characterization of Interactions with Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS)
Molecular Dynamics (MD) Simulations for Conformational Stability Analysis
Molecular dynamics (MD) simulations extend the insights gained from docking by providing a time-dependent view of the ligand-enzyme complex, allowing for the assessment of its dynamic behavior and stability in a more realistic environment.
MD simulations are crucial for evaluating the conformational stability of the this compound-AChE complex over extended periods, typically tens to hundreds of nanoseconds nih.govfrontiersin.orgresearchgate.netresearchgate.net. The stability of the ligand-enzyme complex is often assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions acs.orgmdpi.com. Stable binding interactions are characterized by small RMSD values, indicating that the ligand remains well-bound within the active site without significant conformational drift acs.org. For compound 5c, MD simulations have been utilized to record its binding interactions with human cholinesterases nih.gov. While compound 5c has shown some fluctuations in certain regions during MD simulations, these observations are often correlated with its inhibitory activity nih.gov.
Ligand binding can induce conformational changes in an enzyme, a phenomenon often described by the "induced fit" model, where both the enzyme and the ligand adapt their shapes to optimize interactions fiveable.meplos.org. MD simulations offer atomic-level detail into these dynamic changes researchgate.net. Studies on AChE have shown that the binding of inhibitors can lead to specific conformational adjustments. For instance, interactions with residues in the CAS and mid-gorge, such as Trp86 and Phe295 (which are also relevant to this compound's binding profile), are suggested to mediate conformational changes throughout the entire protein structure nih.gov. These induced changes can be critical for the enzyme's function and the efficacy of the inhibitor.
Assessment of Ligand-Enzyme Complex Dynamics and Stability
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This method is fundamental for predicting the activity of new compounds and optimizing existing ones without the need for extensive experimental synthesis and testing nih.gov.
Development of Predictive Models for AChE Inhibitory Activity
QSAR models are instrumental in the rational design of new AChE inhibitors by correlating their molecular structures with their observed biological activity nih.gov. Various QSAR methodologies have been employed to develop predictive models for AChE inhibitory activity. For instance, pharmacophore-based 3D QSAR models have been generated for human AChE inhibitors, exhibiting robust statistical values, such as a training set correlation coefficient (r²training) of 0.73 and a predictive power (q²training) of 0.67 nih.gov. These models are rigorously validated to ensure their capability in predicting biological activities, thereby reducing the reliance on costly and time-consuming experimental synthesis nih.gov.
Furthermore, 2D QSAR studies utilizing statistical methods like multiple linear regression (MLR) have been explored. Such models have demonstrated reliable predictive capabilities, characterized by statistical parameters including an R² value of 0.701 and a cross-validation Q²CV of 0.638 nih.gov. The development of these models often involves a series of derivatives, such as DL0410 and its 50 analogues, to thoroughly investigate the molecular descriptors that govern their inhibitory effects on cholinesterase enzymes, including AChE researchgate.net. Field-based 3D-QSAR models are also employed to predict AChE inhibitory activity, providing detailed three-dimensional information about the essential spatial features of the aligned ligands nih.gov.
Derivation of Structural Descriptors Correlating with Biological Potency
The effectiveness of QSAR models hinges on the identification and quantification of molecular descriptors that significantly correlate with biological potency. In studies focusing on AChE inhibition, key structural properties identified as governing activity include the polar surface area (PSA), dipole moment (µ), and molecular weight (MW) nih.gov. The relative contribution of these descriptors to the QSAR model provides critical guidance for designing new derivatives with enhanced anti-Alzheimer activities. For example, in one model, the order of contribution was determined to be MW > µ > PSA nih.gov.
Beyond simple physicochemical properties, 3D-QSAR studies generate contour maps that visually represent the spatial distribution of favorable and unfavorable regions around the molecular scaffold for various interactions. These maps highlight beneficial areas for steric, hydrophobic, electrostatic, and hydrogen-bond donor/acceptor features nih.gov. For coumarin (B35378) derivatives, specific insights have been gained: favorable electropositive regions were identified at positions C-4, C-5, C-6, and C-7 on the coumarin plane, while electronegative attachments were favored near C-3, C-6, and C-8 outside the coumarin plane nih.gov. Additionally, a favorable spot for hydrogen-bond donor groups was found at C-4, and the double-bonded oxygen at C-2, along with its nearby regions, indicated a beneficial hydrogen-bond acceptor site nih.gov.
Advanced In Silico Screening and Design Methodologies
Advanced in silico screening and design methodologies leverage computational power to efficiently explore vast chemical spaces, identify potential drug candidates, and optimize their interactions with target proteins. These methods are crucial for accelerating the drug discovery pipeline for AChE inhibitors.
Pharmacophore-Based Virtual Screening for Analog Discovery
Pharmacophore modeling is a powerful technique in computer-aided drug design that defines the essential spatial and electronic features required for a molecule to exert a specific biological effect and to interact with a particular target unina.it. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown or when a sufficient number of active analogues are available unina.it. For AChE inhibitors, compounds exhibiting similar activities often share common molecular interaction features at the same binding site unina.it.
Pharmacophore models for AChE inhibitors have been constructed, such as a five-feature model comprising one hydrogen bond donor and four hydrophobic features, which demonstrated strong correlation with experimental data researchgate.net. These models serve as templates for virtual screening, enabling the rapid search of large chemical databases, including the NCI database and ChEMBL, to discover novel inhibitors nih.govunina.itresearchgate.net. Virtual screening experiments guided by pharmacophore models have successfully led to the identification of new and selective AChE inhibitors, which have subsequently been validated through in vitro evaluation nih.gov. Notably, compound this compound (referred to as compound 5c in the study) exhibited selective inhibition of AChE without significantly affecting butyrylcholinesterase (BChE) at micromolar concentrations nih.gov. Pharmacophore models can be developed using either ligand-based or structure-based approaches and are considered reliable tools for "lead hopping," which involves identifying structurally diverse compounds with similar biological activity nih.govunina.it. Common pharmacophoric features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), positive ionizable groups, negative ionizable groups, and hydrophobic or aromatic regions unina.itfrontiersin.org.
Machine Learning Approaches for Ligand Binding Affinity Prediction
Machine learning (ML) has emerged as a transformative force in computer-aided drug design, significantly impacting drug discovery and repurposing efforts acs.org. ML algorithms possess the ability to automatically discern intricate patterns within large volumes of data and correlate them with a target variable, such as ligand-binding affinities acs.org. This capability makes ML particularly well-suited for predicting the strength of interaction between a ligand and a protein target like AChE.
A variety of ML algorithms are commonly employed in computational drug design, ranging from conventional methods like logistic regression, random forest (RF), and support vector machines (SVM) to more advanced approaches such as extreme gradient boosting (XGBoost) and deep learning acs.org. These models are increasingly utilized to estimate the binding affinities of potential ligands to enzyme targets acs.org. For instance, ML models have been trained to predict the binding affinity of millions of compounds from extensive chemical databases, such as the ChEMBL database, to AChE acs.org. The predictions generated by these computational models are frequently validated through subsequent in vitro experimental assays to confirm their accuracy acs.org.
Furthermore, ML models are often integrated with atomistic simulations, including molecular docking and molecular dynamics (MD) simulations. This combined approach allows for a deeper understanding of the molecular insights into the binding process of ligands to AChE, including the clarification of binding poses and the identification of crucial residues involved in the interaction acs.org. Target-specific ML scoring functions have also been developed, which can outperform more generic models when applied to particular protein targets like AChE nih.gov. The ongoing development of large, publicly available datasets containing high-quality protein-small molecule binding data is vital for training and continuously improving these ML models, thereby enhancing their predictive power for novel hit discovery chemrxiv.org.
In Vitro and Ex Vivo Biological Evaluation of Ache in 5c
Cellular Models for Cholinergic Function and Neurobiological Processes
Studies utilizing cellular models have elucidated the effects of AChE-IN-5c on cholinergic function, cellular energetics, and responses to stress-induced conditions.
Assessment of AChE Activity in Cell Homogenates (e.g., Neuroblastoma Cell Lines)
This compound (Compound 5c) exhibits potent acetylcholinesterase (AChE) inhibitory activity, with reported IC₅₀ values ranging from 40 to 50 nM. nih.govnih.gov This inhibitory effect has been demonstrated in cellular contexts, including studies using the human neuroblastoma cell line, IMR-32. nih.govnih.gov
In terms of cellular viability, this compound was observed to be non-toxic at lower concentrations, specifically at 0.1 and 1 µM doses in IMR-32 cells. nih.gov However, at a higher concentration of 10 µM, this compound mediated a dose-dependent decrease in cell proliferation. nih.gov Notably, at 100 µM, another related compound, 5h, showed greater cell death (over 43%) and activated caspase 3-mediated apoptosis, while 5c was less toxic at this concentration. nih.govnih.gov
| Compound | Cell Line | AChE IC₅₀ (nM) | Cytotoxicity at 0.1-1 µM | Effect on Cell Proliferation at 10 µM |
| This compound | IMR-32 | 40–50 | Non-toxic | Dose-dependent decrease |
Investigation of Cellular Energetic Status and Metabolic Modulation
Beyond its direct AChE inhibitory activity, this compound has been shown to influence cellular energetic status. At concentrations exceeding 10 µM (approximately 200-fold above its AChE IC₅₀), this compound, along with compound 5h, led to a reduction in cellular ATP levels. nih.gov This decrease in ATP subsequently resulted in the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). nih.gov AMPK is a crucial energy sensor that plays a central role in regulating cellular energy homeostasis by modulating both glucose and lipid metabolism. cellsignal.comnih.gov The activation of AMPK typically occurs when intracellular ATP levels decrease, prompting the cell to inhibit anabolic processes and stimulate catabolism to restore ATP. nih.gov
Furthermore, the reduction in cellular ATP levels induced by this compound was associated with enhanced mitochondrial oxidative stress. nih.gov This indicates that at higher concentrations, the compound impacts mitochondrial function and the balance of reactive oxygen species within the cell.
Mechanistic Studies on Neuroprotective Effects in Stress-Induced Cellular Models (e.g., Amyloid-Beta Insult, Oxidative Stress)
While direct neuroprotective effects against amyloid-beta (Aβ) insult or oxidative stress induced by external factors are not explicitly detailed for this compound in the provided context, the compound has demonstrated other significant effects at higher concentrations (beyond 10 µM). These include anti-proliferative, anti-migratory, and anti-inflammatory properties. nih.gov The inhibition of bacterial lipopolysaccharide-mediated cyclooxygenase-2 and nitric oxide release in primary rat microglial cells suggests an anti-inflammatory action. nih.gov
It is important to note that the observed "enhanced mitochondrial oxidative stress" at higher doses nih.gov is an effect of the compound, rather than a protective mechanism against oxidative stress. However, the broader anti-inflammatory and anti-proliferative activities could contribute to a more favorable cellular environment under certain stress conditions, although specific studies directly linking this compound to neuroprotection against Aβ-induced toxicity or exogenous oxidative stress were not found in the provided information.
Ex Vivo Enzymatic Assays Using Tissue Homogenates
To further characterize its inhibitory profile, this compound has been evaluated using ex vivo enzymatic assays with tissue homogenates.
Inhibition of AChE Activity in Brain Region Homogenates (e.g., Hippocampus, Cortex, Striatum)
This compound (referred to as SP-04 in one study) has been investigated for its ability to inhibit AChE activity in homogenates prepared from specific rat brain regions. researchgate.net These regions include the hippocampus, striatum, and cortex, all of which are crucial for cognitive and motor functions and are significantly impacted in neurodegenerative disorders. nih.govfrontiersin.orgoup.comfrontiersin.org The compound demonstrated inhibitory effects on AChE activity in all three tested brain region homogenates. researchgate.net
Comparative Evaluation Across Different Species-Derived Enzyme Sources (e.g., Electric Eel AChE, Mammalian AChE)
The potent AChE inhibitory activity of this compound (IC₅₀ 40–50 nM) has been reported. nih.govnih.gov While the specific species source for the enzyme used in these primary studies for this particular imidazo[1,2-b]pyridazine (B131497) derivative is not explicitly detailed, in vitro AChE inhibition assays often utilize enzymes from various sources, including electric eel (Electrophorus electricus) AChE (eeAChE) and mammalian AChE (e.g., human, rat). pensoft.netmdpi.commdpi.complos.orgnih.gov
Comparative evaluations across species-derived enzyme sources are crucial for understanding the translational potential and selectivity of AChE inhibitors. For instance, differences in potency between electric eel AChE and human AChE have been observed for various compounds, with some being more potent against one source than the other. nih.gov The high sequence identity (36-40%) between electric eel AChE and human AChE suggests that results from eeAChE can often be indicative of activity against mammalian enzymes, though direct comparative studies are ideal for precise characterization. plos.org
Lead Optimization and Future Directions for Ache in 5c Based Compounds
Strategies for Enhancing Potency and Selectivity Through Structural Refinement
Structural refinement plays a pivotal role in optimizing the inhibitory activity and specificity of AChE inhibitors. Research on various compounds labeled "5c" demonstrates diverse approaches to achieving enhanced potency and selectivity:
Phenoxyethyl Piperidine (B6355638)/Morpholine Derivatives: One study reported a phenoxyethyl piperidine/morpholine derivative identified as compound 5c that exhibited significant inhibitory activity against electric eel AChE (eeAChE) with an IC50 of 0.50 µM. Notably, this compound demonstrated high selectivity, being more than 200-fold selective for AChE over equine butyrylcholinesterase (eqBuChE) nih.gov. This selectivity profile is crucial for minimizing off-target effects and improving therapeutic windows.
Bistacrine Homodimers: Among a series of bistacrine homodimers, compound 5c stood out with an impressive AChE inhibitory activity (IC50 = 1.1 nM) and a remarkable 213-fold selectivity over BChE (IC50 = 234 nM) heraldopenaccess.us. The design of these homodimers, involving various linkers between two tacrine (B349632) moieties, illustrates how structural modifications can dramatically influence both potency and enzyme selectivity heraldopenaccess.us.
Imidazopyridazine Compounds: Two substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds, including 5c , showed potent AChE inhibitory activity with IC50 values ranging from 40-50 nM nih.gov. This highlights the potential of incorporating polar nitro and amino moieties to enhance biological activity.
Substituted Pyrimidine (B1678525) Derivatives: A novel substituted pyrimidine derivative, referred to as compound 5c (SP-3) , demonstrated potent AChE inhibitory activity with an IC50 value of 0.14 ± 0.005 μM acs.org. This indicates that the pyrimidine scaffold can be a promising template for developing highly potent AChE inhibitors through appropriate substitutions.
Methyl Indole-Isoxazole Carbohydrazide (B1668358) Derivatives: In a series of methyl indole-isoxazole carbohydrazide derivatives, the replacement of a 2-OH group with a 2-OMe group in compound 5c significantly enhanced its activity against AChE nih.gov. This demonstrates the impact of subtle functional group modifications on inhibitory potency.
Design Principles for Multi-Target Directed Ligands Leveraging AChE-IN-5c Scaffold
Given the multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD), the development of multi-target directed ligands (MTDLs) has emerged as a promising strategy acs.orgmdpi.comresearchgate.net. Several compounds designated "5c" exemplify the principles of designing such ligands by integrating multiple pharmacophores into a single chemical entity.
AChE-IN-11 (Compound 5C): This compound is a notable example of a triple inhibitor, simultaneously targeting AChE, monoamine oxidase-B (MAO-B), and beta-secretase 1 (BACE1), with IC50 values of 7.9 μM, 9.9 μM, and 8.3 μM, respectively medchemexpress.com. Beyond its enzymatic inhibition, AChE-IN-11 also acts as a selective metal ion chelator and exhibits good antioxidant activity (ORAC = 2.5 eq), suggesting potential neuroprotective effects medchemexpress.com. This design strategy aims to address multiple pathological pathways implicated in AD.
Modified Tacrine Derivatives: Compounds 5c and 5d , modified tacrine-chromene derivatives, were designed as MTDLs for AD acs.org. They demonstrated strong human AChE (hAChE) inhibitory activity (IC50 values of 0.44 μM and 0.25 μM, respectively) and potent BuChE inhibitory activity (IC50 values of 0.08 μM and 0.14 μM, respectively), being 10- and 5-fold more active than rivastigmine (B141) against BuChE acs.org. Furthermore, these compounds showed micromolar inhibitory activity against MAO-B (IC50 = 5.15 μM for 5c and 2.42 μM for 5d), possessed antioxidant activities, and exhibited satisfactory metal-chelating properties toward Fe²⁺, Zn²⁺, and Cu²⁺, thereby inhibiting oxidative stress acs.org. Their multifunctional properties highlight their potential as promising candidates for AD treatment acs.org.
These examples demonstrate the successful application of framework combination approaches, where established AChE inhibitor motifs are merged with other functionalities to create single molecules capable of modulating multiple disease targets.
Exploration of Novel Chemical Entities Building Upon this compound Framework
The scaffolds and structural motifs found in compounds designated "5c" have served as foundations for the exploration of novel chemical entities with potential therapeutic applications.
Benzofuran-Tetrazole Derivatives: A series of novel benzofuran-tetrazole derivatives, including compound 5c , were synthesized and evaluated for their anti-Alzheimer's effects. These compounds demonstrated significant inhibition of AChE activity in C. elegans models of AD and showed promise in reducing Aβ aggregation doi.org. This highlights the potential of hybridizing different pharmacophores to create new classes of anti-Alzheimer agents.
Spirooxindole Derivatives: Spirooxindole derivatives, such as compound 5c , have been reported as AChE inhibitors researchgate.net. The spirooxindole core structure, combined with various heterocycles, offers a versatile template for designing novel compounds with diverse biological activities, including AChE inhibition researchgate.net.
Pyridoxine–Triazole Derivatives: Multi-target natural product-pyridoxine based derivatives, including compound 5c , have been designed and evaluated as anti-Alzheimer agents rsc.org. These compounds exhibited multi-functional properties, including AChE inhibition, antioxidant potential, and metal chelation, suggesting the utility of natural product-inspired scaffolds in developing novel therapeutic agents rsc.org.
The ongoing exploration of novel chemical entities building upon these frameworks involves pharmacophore hybridization, scaffold hopping, and the strategic introduction of new functional groups to enhance desired biological activities.
Theoretical Implications for Advancing Mechanistic Understanding of Cholinesterase Inhibition
Studies involving compounds designated "5c" have provided valuable theoretical insights into the mechanistic understanding of cholinesterase inhibition, particularly concerning the interaction with AChE's active site.
Mixed-Type Inhibition: Kinetic studies on the phenoxyethyl piperidine/morpholine derivative 5c revealed a mixed-type inhibition pattern for eeAChE nih.govresearchgate.net. This indicates that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme nih.govresearchgate.net. Understanding this dual binding mode is crucial for designing inhibitors that can modulate both the catalytic activity and the non-catalytic functions of AChE, such as its involvement in amyloid-beta (Aβ) aggregation nih.govresearchgate.net.
Molecular Docking and Binding Interactions: Molecular docking studies have been extensively used to elucidate the binding modes of various "compound 5c" analogs within the AChE active site. For instance, compound 5c (from the pyrazolo-fused phenanthrolines study) was shown to interact with key residues in the catalytic triad (B1167595), peripheral anionic site, anionic site, and oxyanion hole of AChE researchgate.net. Similarly, the tacrine-chromene derivatives 5c and 5d were predicted to bind to both the CAS and PAS of AChE acs.org. These computational insights complement experimental findings, providing a molecular-level understanding of the interactions that govern potency and selectivity.
Conformational Changes and Active Site Dynamics: The understanding of how inhibitors induce or accommodate conformational changes within the AChE active site is critical for rational drug design doi.orgsoton.ac.uk. While specific conformational changes induced by "compound 5c" may vary depending on its unique structure, the general principles derived from studies of other AChE inhibitors, such as the displacement of loop segments in the acyl pocket, contribute to a broader mechanistic understanding that can inform the design of future "5c"-based compounds doi.org. The ability of compounds to interact with different sites (CAS and PAS) and potentially induce conformational changes offers avenues for developing more effective and selective inhibitors.
These theoretical implications, often supported by computational methods like molecular docking and dynamics simulations, are vital for guiding the rational design of new AChE inhibitors with improved binding affinities and desired pharmacological profiles.
Key Inhibitory Activities of Various "Compound 5c" Analogs
The following table summarizes the inhibitory activities of various compounds referred to as "5c" in different research contexts, highlighting their diverse pharmacological profiles.
| Compound Designation | Chemical Class/Description | Target(s) Inhibited | IC50 Values (and Selectivity) | PubChem CID (if available) | Source |
| AChE inhibitor 5c | Not explicitly detailed (C32H33NO4) | AChE | Not specified in initial PubChem entry | 171378668 | nih.gov |
| AChE-IN-11 (Compound 5C) | Triple inhibitor | AChE, MAO-B, BACE1 | AChE: 7.9 μM, MAO-B: 9.9 μM, BACE1: 8.3 μM | Not specified | medchemexpress.com |
| Compound 5c | Phenoxyethyl Piperidine/Morpholine Derivative | eeAChE, eqBuChE | eeAChE: 0.50 µM (>200-fold selective over eqBuChE) | Not specified | nih.gov |
| Compound 5c | Substituted Imidazopyridazine | AChE | 40-50 nM | Not specified | nih.gov |
| Compound 5c | Modified Tacrine Derivative | hAChE, BuChE, MAO-B | hAChE: 0.44 μM, BuChE: 0.08 μM, MAO-B: 5.15 μM | Not specified | acs.org |
| Bistacrine Homodimer 5c | Tacrine Homodimer | AChE, BChE | AChE: 1.1 nM (213-fold selective over BChE) | Not specified | heraldopenaccess.us |
| Compound 5c | Methyl Indole-Isoxazole Carbohydrazide Derivative | AChE | Enhanced activity with 2-OMe substitution | Not specified | nih.gov |
| Compound 5c | Benzofuran-Tetrazole Derivative | AChE | Significant inhibition in C. elegans | Not specified | doi.org |
| Compound 5c (SP-3) | Substituted Pyrimidine Derivative | AChE | 0.14 ± 0.005 μM | Not specified | acs.org |
| Compound 5c | Pyridoxine–Triazole Derivative | AChE | Inhibition at 10 mM concentration | Not specified | rsc.org |
Q & A
Q. What experimental methodologies are recommended to confirm AChE-IN-5c’s inhibitory activity against acetylcholinesterase?
To validate inhibitory activity, use in vitro enzyme inhibition assays (e.g., Ellman’s method) with purified AChE. Include kinetic studies (e.g., IC₅₀, Ki values) to quantify potency and determine inhibition type (competitive/non-competitive). Validate results with positive controls (e.g., donepezil) and replicate experiments to ensure statistical significance. Use spectrophotometric or fluorometric readouts for sensitivity .
Q. How should researchers select appropriate biological assays for evaluating this compound’s therapeutic potential?
Prioritize assays aligned with the compound’s hypothesized mechanism. For example:
- In vitro: AChE inhibition, cytotoxicity (MTT assay), blood-brain barrier permeability (PAMPA-BBB).
- In vivo: Behavioral tests (e.g., Morris water maze for cognitive improvement in AD models). Ensure assays comply with OECD guidelines for reproducibility and include dose-response curves to establish efficacy thresholds .
Q. What criteria define the structural specificity of this compound compared to other AChE inhibitors?
Conduct X-ray crystallography or molecular docking studies to map binding interactions between this compound and the enzyme’s active site (e.g., catalytic anionic site). Compare binding affinities and steric effects with reference inhibitors (e.g., rivastigmine) using computational tools like AutoDock Vina. Validate findings with mutagenesis studies on key AChE residues .
Q. How can researchers ensure the reproducibility of this compound synthesis protocols?
Document synthetic steps in detail, including reaction conditions (temperature, solvent, catalysts), purification methods (HPLC, column chromatography), and analytical validation (NMR, HRMS). Use IUPAC nomenclature and report yields, purity (>95%), and stereochemical confirmation. Cross-reference protocols with peer-reviewed syntheses of analogous compounds .
Advanced Research Questions
Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved across studies?
Perform meta-analyses of existing data to identify variability sources (e.g., assay conditions, animal models). Conduct comparative pharmacokinetic studies under standardized protocols, measuring bioavailability, half-life, and tissue distribution. Use LC-MS/MS for precise quantification and validate results across independent labs .
Q. What strategies optimize this compound’s inhibitory activity while minimizing off-target effects?
Apply structure-activity relationship (SAR) studies to modify functional groups (e.g., substituents on the core scaffold). Test derivatives in parallel assays for AChE inhibition and off-target profiling (e.g., kinase panels). Use computational ADMET predictors (e.g., SwissADME) to prioritize candidates with favorable toxicity profiles .
Q. How can computational modeling improve the design of this compound analogs?
Employ molecular dynamics simulations to analyze ligand-protein stability and binding free energies (MM-PBSA/GBSA). Train machine learning models on existing AChE inhibitor datasets to predict novel analogs. Validate in silico hits with in vitro assays and iterative optimization cycles .
Q. What methodologies address discrepancies in this compound’s efficacy between in vitro and in vivo models?
Investigate bioavailability limitations (e.g., poor BBB penetration) via pharmacokinetic/pharmacodynamic (PK/PD) modeling. Use transgenic AD models (e.g., APP/PS1 mice) to assess disease-modifying effects. Incorporate biomarker analysis (e.g., Aβ plaques, cholinergic markers) to correlate efficacy with pathological endpoints .
Q. How should researchers design robust dose-response studies for this compound?
Use a logarithmic dose range (e.g., 0.1–100 µM) to capture full efficacy-toxicity curves. Include at least six concentrations per experiment, with triplicate measurements. Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Validate with positive/negative controls and statistical tests (e.g., ANOVA) .
Q. What frameworks guide the integration of this compound research into broader neurodegenerative disease studies?
Adopt the PICOT framework to structure hypotheses:
- P opulation: AD patient-derived cell lines or transgenic models.
- I ntervention: this compound administration.
- C omparison: Existing AChE inhibitors.
- O utcome: Cognitive improvement, reduced Aβ accumulation.
- T ime: Acute vs. chronic dosing effects.
Align with NIH guidelines for preclinical study design .
Methodological Notes
- Literature Reviews : Use systematic approaches (e.g., PRISMA guidelines) and databases like PubMed/Scopus. Filter studies by relevance, excluding non-peer-reviewed sources .
- Data Presentation : Follow journal-specific standards (e.g., ACS Style) for figures/tables. Highlight statistical significance (p-values, confidence intervals) and raw data availability .
- Ethical Compliance : Declare conflicts of interest and adhere to ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
